3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one
Overview
Description
3-(2-Ethoxy-ethyl)-1,3-dihydro-indol-2-one is a useful research compound. Its molecular formula is C12H15NO2 and its molecular weight is 205.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Indole Derivatives in Scientific Research
Indole and its derivatives are a significant area of research due to their broad range of biological activities and applications in medicinal chemistry. Research on indole derivatives, such as "Indole-3-Carbinol (I3C) and its Major Derivatives," highlights their importance in pharmacology and biochemistry. For instance, I3C and its derivatives, products of glucosinolate hydrolysis, show protective effects against chronic liver injuries and exhibit pleiotropic protective effects on the liver through mechanisms like anti-fibrosis, anti-tumor, antioxidant, and immunomodulatory effects (Wang et al., 2016).
Biodegradation and Environmental Impact
Another aspect of scientific research related to ethoxy compounds focuses on their biodegradation and environmental impact. For example, studies on "Biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater" provide insight into how microorganisms degrade such compounds, which could be relevant for understanding the environmental fate of structurally related substances (Thornton et al., 2020).
Advanced Materials and Chemistry
Research on poly(3,4-ethylenedioxythiophene) (PEDOT) and its applications in organic thermoelectric materials showcases the vast potential of ethoxy-related compounds in developing new materials with unique electrical and thermal properties. This mini-review on PEDOT-based thermoelectric materials outlines recent progress and future directions in this field, emphasizing the material's promise for applications requiring light weight, flexibility, and efficiency (Yue & Xu, 2012).
Properties
IUPAC Name |
3-(2-ethoxyethyl)-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-8-7-10-9-5-3-4-6-11(9)13-12(10)14/h3-6,10H,2,7-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBPJJVPSVADDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCC1C2=CC=CC=C2NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587625 | |
Record name | 3-(2-Ethoxyethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797051-88-8 | |
Record name | 3-(2-Ethoxyethyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60587625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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